6-Bromomethylbenzo(a)pyrene

Chemical Carcinogenesis DNA Adductomics Mechanistic Toxicology

6-Bromomethylbenzo(a)pyrene (CAS 49852-85-9) is a direct-acting aralkylating agent that forms covalent DNA adducts without P450 activation—unlike the parent benzo[a]pyrene. It serves as an essential synthetic intermediate for high-specific-activity tritiated BP derivatives and as a key reference standard for 32P-postlabeling/LC-MS/MS adduct identification. Its unique bromomethyl group at C6 enables consistent adduct formation, bypassing enzymatic variability, making it irreplaceable for mechanistic carcinogenesis studies. Generic substitution is not feasible due to profound differences in activation pathways and tumorigenic potency among 6-substituted analogs.

Molecular Formula C21H13B
Molecular Weight 345.2 g/mol
CAS No. 49852-85-9
Cat. No. B1194293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromomethylbenzo(a)pyrene
CAS49852-85-9
Synonyms6-bromomethylbenzo(a)pyrene
6-bromomethylbenzo(a)pyrene, 13C-labeled
Molecular FormulaC21H13B
Molecular Weight345.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C4C(=C2CBr)C=CC5=CC=CC(=C54)C=C3
InChIInChI=1S/C21H13Br/c22-12-19-16-7-2-1-6-15(16)17-10-8-13-4-3-5-14-9-11-18(19)21(17)20(13)14/h1-11H,12H2
InChIKeyDMAOOKLAQXNHTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 milligram / 1 gram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromomethylbenzo(a)pyrene (CAS 49852-85-9): A Direct-Acting C6 Aralkylating Probe for Benzo[a]pyrene Carcinogenesis Research


6-Bromomethylbenzo(a)pyrene (CAS 49852-85-9; molecular formula C21H13Br; molecular weight 345.23 g/mol) is a 6-substituted benzo[a]pyrene (BP) derivative featuring a bromomethyl group at the meso-anthracenic C6 position. It is primarily employed as a direct-acting aralkylating agent that forms covalent DNA adducts without requiring metabolic activation [1]. This property distinguishes it from the parent BP and many other substituted analogs, which rely on enzymatic conversion to reactive intermediates [2]. The compound serves as a critical synthetic intermediate for generating high-specific-activity tritiated BP derivatives [3] and as an analytical reference standard for identifying BP-derived DNA adducts formed in vivo [4].

Why 6-Bromomethylbenzo(a)pyrene (CAS 49852-85-9) Cannot Be Replaced by Other 6-Substituted Benzo[a]pyrene Analogs


Generic substitution among 6-substituted benzo[a]pyrene derivatives is not feasible due to profound mechanistic divergence in their carcinogenic activation pathways and biological potency. The parent compound benzo[a]pyrene (BP) requires cytochrome P450-mediated epoxidation to form the ultimate carcinogenic bay-region diol-epoxide, whereas 6-Bromomethylbenzo(a)pyrene acts as a direct alkylating agent independent of enzymatic activation [1]. Furthermore, closely related 6-halogenated analogs (6-FBP, 6-ClBP, 6-BrBP) exhibit markedly different tumorigenic profiles in mouse skin and rat mammary gland models, with bromo substitution at C6 nearly abolishing carcinogenic activity compared to BP and 6-FBP [2]. Even among alkyl-substituted derivatives, the rank order of carcinogenic potency is BP > BP-6-CH3 > BP-6-CH2OH ≈ BP-6-CHO [3]. This mechanistic and potency heterogeneity precludes any assumption of functional equivalence for experimental or procurement purposes.

Quantitative Comparative Evidence Supporting Selection of 6-Bromomethylbenzo(a)pyrene (CAS 49852-85-9) Over Closest Analogs


Direct-Acting DNA Alkylation Without Metabolic Activation vs. Benzo[a]pyrene

6-Bromomethylbenzo(a)pyrene serves as a direct-acting aralkylating agent that forms covalent DNA adducts without requiring cytochrome P450-mediated metabolic activation. In contrast, the parent compound benzo[a]pyrene (BP) must undergo enzymatic conversion to the bay-region diol-epoxide to exert its genotoxic effects [1]. This distinction was demonstrated by co-chromatography of in vivo BP-derived DNA adducts with standards prepared by reacting 6-(bromomethyl)-BP with individual nucleotides, confirming that the predominant in vivo aralkyl-DNA adducts originate from guanine and adenine [1].

Chemical Carcinogenesis DNA Adductomics Mechanistic Toxicology

Reduced Tumorigenic Potency Compared to Benzo[a]pyrene and 6-Fluorobenzo[a]pyrene in Mouse Skin and Rat Mammary Gland

In a comparative tumorigenicity study using female Swiss and A-strain mice treated by repeated skin application, 6-bromobenzo[a]pyrene (6-BrBP, the direct C6-bromo analog) exhibited markedly reduced tumorigenic activity compared to BP and 6-fluorobenzo[a]pyrene (6-FBP). While BP and 6-FBP demonstrated clear tumor-initiating and carcinogenic activity, 6-BrBP induced only a few adenocarcinomas in rat mammary gland following intramammillary injection [1]. The study concluded that chloro or bromo substitution at C6 in BP reduces or eliminates carcinogenic activity [1].

Carcinogenicity Testing Structure-Activity Relationship Toxicological Risk Assessment

Differential Induction of Hepatic Aniline Hydroxylase Activity Compared to 6-Hydroxymethylbenzo[a]pyrene

In a comparative study examining the effects of BP derivatives on hepatic drug-metabolizing enzymes, 6-bromobenzo[a]pyrene (6-BrBP) was evaluated alongside 6-hydroxymethylbenzo[a]pyrene (BP-6-CH2OH) and BP. All compounds produced a statistically significant rise in aniline hydroxylase activity, but BP-6-CH2OH uniquely increased tyrosine transaminase activity while 6-BrBP did not [1]. None of the compounds altered aminopyrine N-demethylase or hexobarbital metabolizing activity [1].

Xenobiotic Metabolism Enzyme Induction Hepatotoxicity

Synthetic Utility as Precursor to High-Specific-Activity Tritiated Benzo[a]pyrene

6-Bromomethylbenzo[a]pyrene serves as a key synthetic intermediate for preparing high-specific-activity tritiated benzo[a]pyrene (BP-6-t). Hydrogenation of 6-bromobenzo[a]pyrene with tritium gas yields BP-6-t with minimal loss of the isotopic label, a transformation that is not readily achievable with other 6-substituted analogs such as 6-chloro or 6-iodo derivatives due to differential reactivity or stability [1]. The reported synthesis route involves multi-step conversion: POCl3 → NaBH4 → PBr3 in benzene [2].

Radiolabeling Isotopic Tracers Synthetic Chemistry

High-Value Research and Industrial Applications for 6-Bromomethylbenzo(a)pyrene (CAS 49852-85-9) Based on Quantitative Evidence


Preparation of Authentic DNA Adduct Standards for 32P-Postlabeling and Mass Spectrometry

6-Bromomethylbenzo(a)pyrene is reacted with individual deoxyribonucleotides to generate authentic aralkyl-DNA adduct standards. These standards are essential for co-chromatographic identification and quantification of in vivo BP-derived adducts in studies employing 32P-postlabeling or LC-MS/MS methodologies [1]. The direct alkylation property ensures consistent adduct formation without enzymatic variability.

Mechanistic Studies of Benzo[a]pyrene Carcinogenesis: Direct vs. Metabolic Activation Pathways

This compound enables researchers to dissect the contribution of direct aralkylation to BP carcinogenicity, bypassing the P450-dependent bay-region epoxidation route. It is used as a model direct-acting carcinogen in comparative mutagenicity and DNA binding assays alongside metabolically activated BP controls [1][2].

Synthesis of Tritium-Labeled Benzo[a]pyrene (BP-6-t) for ADME and DNA Binding Studies

As a precursor to high-specific-activity BP-6-t, 6-bromomethylbenzo[a]pyrene is indispensable for laboratories conducting pharmacokinetic, metabolic disposition, or covalent DNA binding studies of BP in cellular or animal models. The bromo derivative facilitates efficient tritium incorporation via catalytic hydrogenation with minimal isotopic loss [3].

Structure-Activity Relationship (SAR) Investigations of C6-Substituted PAH Carcinogens

The markedly reduced tumorigenicity of 6-brominated BP derivatives compared to parent BP and 6-fluoro analogs makes this compound a critical low-activity comparator in SAR studies aimed at elucidating the electronic and steric requirements for C6-mediated carcinogenic activation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromomethylbenzo(a)pyrene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.